1H-Isoindole-1,3(2H)-dione,2-[[(6-methoxy-2-benzothiazolyl)amino]methyl]-

Catalog No.
S15992154
CAS No.
69396-13-0
M.F
C17H13N3O3S
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Isoindole-1,3(2H)-dione,2-[[(6-methoxy-2-benzot...

CAS Number

69396-13-0

Product Name

1H-Isoindole-1,3(2H)-dione,2-[[(6-methoxy-2-benzothiazolyl)amino]methyl]-

IUPAC Name

2-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]methyl]isoindole-1,3-dione

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C17H13N3O3S/c1-23-10-6-7-13-14(8-10)24-17(19-13)18-9-20-15(21)11-4-2-3-5-12(11)16(20)22/h2-8H,9H2,1H3,(H,18,19)

InChI Key

RROCFEIMNKZUNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NCN3C(=O)C4=CC=CC=C4C3=O

1H-Isoindole-1,3(2H)-dione, 2-[[(6-methoxy-2-benzothiazolyl)amino]methyl]- is a complex organic compound characterized by a unique molecular structure. Its molecular formula is C17H13N3O3SC_{17}H_{13}N_{3}O_{3}S, and it has a molecular weight of approximately 339.37 g/mol. This compound features an isoindole core fused with a benzothiazole moiety, which contributes to its distinctive properties. The compound exists as a solid with a density of 1.486 g/cm³ and has a high boiling point of 522°C at 760 mmHg, indicating its thermal stability .

The chemical reactivity of 1H-Isoindole-1,3(2H)-dione derivatives often involves nucleophilic substitutions and electrophilic additions due to the presence of functional groups such as the amine and methoxy groups. These reactions can lead to the formation of various derivatives that may exhibit enhanced biological activities or altered physicochemical properties. For example, the reaction with electrophiles can modify the benzothiazole ring, potentially impacting its pharmacological profile .

Research indicates that compounds related to 1H-Isoindole-1,3(2H)-dione exhibit significant biological activities, particularly in anti-inflammatory and analgesic domains. Studies have shown that these compounds can interact with cyclooxygenase enzymes, which are pivotal in the inflammatory response. The isoindole structure allows for effective binding within the active sites of these enzymes, leading to inhibition and subsequent reduction of inflammation . Additionally, some derivatives have displayed cytotoxic properties against various cancer cell lines, suggesting potential applications in oncology.

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[[(6-methoxy-2-benzothiazolyl)amino]methyl]- can be achieved through several methods:

  • Condensation Reactions: Typically involves the condensation of isoindole derivatives with benzothiazole amines under acidic or basic conditions.
  • Cyclization Techniques: Employing cyclization methods where precursors containing both isoindole and benzothiazole functionalities are heated or treated with catalysts.
  • Functional Group Modifications: Post-synthesis modifications may involve introducing methoxy groups via methylation reactions .

These methods allow for the fine-tuning of the compound's structure to enhance specific properties.

The primary applications of 1H-Isoindole-1,3(2H)-dione derivatives include:

  • Pharmaceuticals: Due to their anti-inflammatory and analgesic properties, these compounds are being explored as potential drug candidates for treating pain and inflammatory diseases.
  • Biological Research: Used in studies aimed at understanding enzyme interactions and mechanisms involved in inflammation and cancer progression.
  • Material Science: Investigated for their potential use in creating novel materials due to their unique structural characteristics .

Interaction studies involving 1H-Isoindole-1,3(2H)-dione have revealed its ability to bind effectively with various biological targets. Molecular docking studies indicate that it can form stable complexes with cyclooxygenase enzymes through multiple interactions including hydrogen bonds and hydrophobic contacts. For instance, specific interactions with amino acid residues such as Arg120 and Tyr355 have been documented, highlighting its potential as an anti-inflammatory agent .

Several compounds share structural similarities with 1H-Isoindole-1,3(2H)-dione, each exhibiting unique characteristics:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1H-Isoindole-1,3(2H)-dioneC9H7NO2Basic isoindole structureAnti-inflammatory
Benzothiazole DerivativeC7H5NSContains sulfur in the ringAntimicrobial
PhthalimideC8H5NO2Simple cyclic imide structureUsed in organic synthesis

Uniqueness: The compound's combination of both isoindole and benzothiazole structures allows it to interact with biological targets more effectively than simpler analogs like phthalimide or standalone benzothiazoles. This dual functionality may enhance its therapeutic potential beyond what is seen in similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

339.06776246 g/mol

Monoisotopic Mass

339.06776246 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

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